(4-Cyanophenyl)methyl carbamimidothioate is a chemical compound with significant relevance in pharmaceutical and chemical research. It is categorized under the class of carbamimidothioates, which are derivatives of carbamimidothioic acid. This compound is characterized by its unique structural features, including a cyanophenyl group, which contributes to its biological activity.
The synthesis of (4-Cyanophenyl)methyl carbamimidothioate typically involves multi-step reactions. One common method includes the reaction of 4-cyanobenzyl chloride with thiourea derivatives under basic conditions to form the desired carbamimidothioate structure.
The molecular structure of (4-Cyanophenyl)methyl carbamimidothioate can be depicted as follows:
(4-Cyanophenyl)methyl carbamimidothioate can participate in various chemical reactions:
The reactivity of this compound is largely influenced by the presence of the electron-withdrawing cyanide group, which enhances its electrophilicity.
The mechanism of action for (4-Cyanophenyl)methyl carbamimidothioate primarily revolves around its interaction with biological targets such as enzymes and receptors.
Research indicates that compounds similar to (4-Cyanophenyl)methyl carbamimidothioate exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
(4-Cyanophenyl)methyl carbamimidothioate has several scientific uses:
The compound (4-Cyanophenyl)methyl carbamimidothioate (IUPAC name: carbamimidothioic acid, N-[(4-cyanophenyl)methyl]-) belongs to the class of carbamimidothioates, organosulfur derivatives characterized by a thiourea core functionalized with a carbamimidoyl group (–C(=NH)NH₂). Its molecular formula is C₉H₉N₃S, with a molecular weight of 191.25 g/mol. The structure comprises a 4-cyanobenzyl group (–CH₂C₆H₄CN) attached to the sulfur atom of the carbamimidothioate moiety (–SC(=NH)NH₂) [5]. This electronic configuration features dual pharmacophoric elements:
Structural variants within this class include alkyl/aryl modifications at the benzyl position (e.g., 4-methylbenzyl in EVT-10984900 [3]) or isothiourea protonation states (e.g., S-(4-cyanobenzyl)isothiourea hydrobromide [5]). The canonical SMILES representation for the title compound is N#CC1=CC=C(C=C1)CSC(=N)N, and its InChIKey is ONSRFABKCKXUCK-UHFFFAOYSA-N [5].
Table 1: Molecular Properties of (4-Cyanophenyl)methyl carbamimidothioate
| Property | Value |
|---|---|
| IUPAC Name | (4-Cyanophenyl)methyl carbamimidothioate |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| Canonical SMILES | N#CC1=CC=C(C=C1)CSC(=N)N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Carbamimidothioates emerged from early 20th-century investigations into thiourea reactivity. Key milestones include:
Table 2: Historical Milestones in Carbamimidothioate Chemistry
| Era | Development | Application Context |
|---|---|---|
| 1950s–1960s | Nucleophilic substitution protocols established | Thiourea derivative synthesis |
| 1980s–1990s | Cyclization reactions to N/S-heterocycles optimized | Medicinal chemistry scaffolds |
| 2000s–Present | Functionalization for polymer chemistry (e.g., RAFT) | Materials science |
(4-Cyanophenyl)methyl carbamimidothioate exemplifies the strategic use of bioisosteric replacement in drug design. The cyanobenzyl group augments target binding through:
Current research prioritizes this scaffold for:
The scaffold’s versatility is evidenced by its inclusion in patents for PDE2 inhibitors (e.g., US10239882B2 [8]) and c-MET targeting ADCs (WO2017201204A1 [10]), underscoring its dual role as a pharmacophore and synthetic handle.
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0